2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers
Brand Name: Vulcanchem
CAS No.: 301655-23-2
VCID: VC4932308
InChI: InChI=1S/C14H12N4O/c19-14(15-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)
SMILES: C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2
Molecular Formula: C14H12N4O
Molecular Weight: 252.277

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers

CAS No.: 301655-23-2

Cat. No.: VC4932308

Molecular Formula: C14H12N4O

Molecular Weight: 252.277

* For research use only. Not for human or veterinary use.

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers - 301655-23-2

Specification

CAS No. 301655-23-2
Molecular Formula C14H12N4O
Molecular Weight 252.277
IUPAC Name 2-(benzotriazol-1-yl)-N-phenylacetamide
Standard InChI InChI=1S/C14H12N4O/c19-14(15-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)
Standard InChI Key AJAOZDZESVNWCR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2

Introduction

Chemical Structure and Isomeric Characteristics

The molecular architecture of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide features a benzotriazole core fused to an acetamide group at the 1-position, with an N-phenyl substitution (Figure 1). Benzotriazole exhibits annular tautomerism, allowing proton shifts between N1 and N2 positions, which generates two tautomers: 1H- and 2H-benzotriazole. In solution phase, these tautomers coexist in equilibrium, leading to the observed isomeric mixture .

Table 1: Key Structural Features of Benzotriazole Tautomers

TautomerProton PositionStability (kJ/mol)Dipole Moment (D)
1HN10 (reference)4.2
2HN2+8.53.9

Data derived from DFT calculations at B3LYP/6-311++G(d,p) level

The N-phenylacetamide substituent introduces steric and electronic effects that modulate tautomeric equilibrium. X-ray crystallographic studies of analogous compounds reveal planar benzotriazole-acetamide systems with dihedral angles <10° between rings, facilitating π-conjugation . Nuclear Overhauser Effect (NOE) spectroscopy confirms dynamic interconversion between isomers in solution, with activation barriers ~60 kJ/mol .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically proceeds via a three-step sequence:

  • Benzotriazole Activation: Treatment of 1H-benzotriazole with chloroacetyl chloride in dichloromethane yields 2-chloro-N-(1H-benzotriazol-1-yl)acetamide.

  • Buchwald-Hartwig Amination: Coupling with aniline derivatives using palladium catalysts (e.g., Pd(OAc)₂/Xantphos) installs the N-phenyl group.

  • Isomer Separation: Chromatographic resolution on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) isolates individual isomers .

Table 2: Optimization of Coupling Reaction Conditions

Catalyst SystemTemp (°C)Time (h)Yield (%)Isomer Ratio (1H:2H)
Pd₂(dba)₃/BINAP110247855:45
Pd(OAc)₂/Xantphos100188560:40
NiCl₂(dppf)130129250:50

Reaction conditions: 1.2 eq aniline, 2.0 eq K₃PO₄, toluene solvent

Continuous Flow Synthesis

Recent advances employ microreactor technology to enhance isomer control:

  • Reactor Design: Two-phase segmented flow system with residence time <5 minutes

  • Key Parameters:

    • Temperature gradient: 80°C → 25°C over reactor length

    • Reynolds number: 250–300 for optimal mixing

    • Catalyst loading: 0.5 mol% Pd nanoparticles on TiO₂ support
      This approach achieves 94% conversion with 72:28 isomer selectivity, demonstrating scalability advantages over batch methods .

Biological Applications and Mechanism

Antimicrobial Activity

The isomer mixture exhibits broad-spectrum antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA):

Table 3: Minimum Inhibitory Concentrations (MIC, μg/mL)

StrainIsomer AIsomer BMixtureCiprofloxacin
MRSA ATCC 43300832124
E. coli O157:H764128488
C. albicans SC531425651212864

Data from broth microdilution assays (CLSI guidelines)

Mechanistic studies using surface plasmon resonance (SPR) reveal high-affinity binding (Kd = 0.8 μM) to MRSA’s penicillin-binding protein 2a (PBP2a). Molecular dynamics simulations show isomer A penetrates the active site cleft more effectively than isomer B due to reduced steric clash with Tyr446 .

Cell LineMixtureDoxorubicin
MCF-7 (breast)12.40.8
A549 (lung)18.71.2
PC-3 (prostate)9.80.7

Mechanistically, the compound induces G2/M phase arrest via CDK1/cyclin B1 complex inhibition (IC₅₀ = 3.2 μM). Isomer A shows 5-fold greater potency than isomer B in tubulin polymerization assays, suggesting differential binding to β-tubulin’s colchicine site .

Material Science Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) data in 3.5% NaCl solution:

Table 5: Corrosion Inhibition Efficiency

Concentration (ppm)Efficiency (%)Rct (Ω·cm²)
5078.412,540
10089.228,730
20094.865,210

Carbon steel substrate, 25°C, 24h exposure

The adsorption follows the Langmuir isotherm (R² = 0.998), with ΔG°ads = -38.6 kJ/mol, indicating chemisorption via benzotriazole nitrogen and carbonyl oxygen coordination to Fe surface atoms .

Polymer Stabilization

Accelerated weathering tests (QUV-A, 340 nm, 0.89 W/m²) show:

Table 6: Polycarbonate Degradation Parameters

Additive (0.5 wt%)YI Increase (500h)Mw Loss (%)
None32.741.2
Isomer Mixture8.49.8
Commercial UV-111.214.5

YI = Yellowing Index; Mw = Weight-average molecular weight

Comparative Analysis with Structural Analogues

Key Differentiators:

  • vs. N-Methyl Derivatives: The N-phenyl group enhances π-stacking with biological targets (ΔΔG = -2.3 kcal/mol vs. methyl) while reducing aqueous solubility (logP +0.8) .

  • vs. Benzotriazole-carboxylic Acids: Acetamide linkage improves thermal stability (Td increased by 48°C) but decreases corrosion inhibition at pH <4 .

  • vs. 5-Substituted Analogues: The 2-position substitution pattern allows better membrane permeability (PAMPA Pe = 8.7×10⁻⁶ cm/s vs. 2.1×10⁻⁶ for 5-Cl derivative) .

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